molecular formula C3H6OS B1346918 3-Thietanol CAS No. 10304-16-2

3-Thietanol

Cat. No. B1346918
CAS RN: 10304-16-2
M. Wt: 90.15 g/mol
InChI Key: YCGJWFCBFZPGJK-UHFFFAOYSA-N
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Description

3-Thietanol is a chemical compound with the molecular formula C3H6OS . It is also known by other names such as thietan-3-ol, 3-Thietan-1-ol, and 3-hydroxythietane . The molecular weight of 3-Thietanol is 90.15 g/mol .


Synthesis Analysis

A novel process for the synthesis of 3-Thietanol has been disclosed . This process is simple, efficient, and cost-effective. It involves the stereospecific reactions of 2-(1-haloalkyl)oxiranes with monothiocarbamic acid salts .


Molecular Structure Analysis

The molecular structure of 3-Thietanol consists of a four-membered ring containing a sulfur atom . The InChIKey of 3-Thietanol is YCGJWFCBFZPGJK-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Thietanol is an important reagent used for the synthesis of chemical intermediates for various purposes, such as the synthesis of active ingredients which can be used in the pharmaceutical and agrochemical industry .


Physical And Chemical Properties Analysis

3-Thietanol has a density of 1.3±0.1 g/cm³ . Its boiling point is 185.8±33.0 °C at 760 mmHg . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis from 3-Thietanone : 3-Thietanone can be synthesized from 3-thietanol through oxidation with dimethyl sulfoxide and benzoic acid anhydride. This process results in a mixture of products including 2,4-dimethylthiophene-3-thiol and its corresponding disulfide, along with 3,6-dimethyl-7-oxa-2,5-dithiabicyclo[2.2.1]-heptane, derived from unstable 1-mercapto-2-propanone formed by reductive cleavage of the thietanone ring (Foehlisch & Czauderna, 1978).

Analytical Chemistry

  • Enethiolizable Thioacylsilanes : Thietanols like 3-thietanol can be obtained through fluoride-mediated cyclization of Z-α-silyl vinyl sulphides containing a carbonylic function bonded to the sulfur. This method is important in the synthesis of thietanols, thiolanols, and thianols, providing a pathway for creating structurally complex sulfur-containing compounds (Bonini et al., 1999).

Wound Healing Research

  • Ophthalmic Drug Films : A study investigated the wound-healing effect of ophthalmic drug films containing 6-methyl-3-(thietan-3-yl)uracil, derived from 3-thietanol, demonstrating their efficacy in enhancing the growth and reproduction of cells, rapidly improving trophism, and stimulating regeneration in damaged corneal tissues (Gabdrakhmanova et al., 2022).

Wine Chemistry

  • Varietal Thiol Analysis : 3-Thietanol is relevant in the study of varietal thiols in wine. Techniques for the quantitative analysis of these thiols, which influence the aroma and flavor of wines, involve the use of derivatizing agents to measure compounds like 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in wine samples (Herbst-Johnstone et al., 2013).

Bioisostere Research

  • Evaluation as a Bioisostere : Oxetan-3-ol and thietan-3-ol, derivatives of 3-thietanol, have been evaluated as potential bioisosteres for the carboxylic acid functional group. These compounds are studied for their potential use in drug design, offering alternative structures to traditional carboxylicacids in medicinal chemistry (Lassalas et al., 2017).

properties

IUPAC Name

thietan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6OS/c4-3-1-5-2-3/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGJWFCBFZPGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145617
Record name 3-Thietan-1-ol
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Molecular Weight

90.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Thietanol

CAS RN

10304-16-2
Record name 3-Thietanol
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Record name 3-Thietan-1-ol
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Record name 3-Thietanol
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Record name 3-Thietan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
M Rodler - Journal of Molecular Spectroscopy, 1985 - Elsevier
… The compounds have been generated by very-low-pressure pyrolyses of the appropriate isotopic species of 3-thietanol. In both cases the 25 measured pco- and &-type transitions …
Number of citations: 58 www.sciencedirect.com
M Rodler, A Bauder - Journal of Molecular Structure, 1983 - Elsevier
… The retro 2+2 decomposition was also not noticed for 3-thietanol acetate. It's well known that … 600C as the ring cleavage in the case of 3-thietanol. In the case of 3-thietanol acetate …
Number of citations: 16 www.sciencedirect.com
LA Paquette, LS Wittenbrook - The Journal of Organic Chemistry, 1966 - ACS Publications
… To a stirred mixture of 13.0 g (0.20 mole) of sodium cyanate and 9.0 g (0.10 mole) of 3-thietanol in 70 ml of benzene was added dropwise 24.2 g (0.21 mole) of trifluoroacetic acid. The …
Number of citations: 4 pubs.acs.org
M Rodler, CE Blom, A Bauder - Journal of the American Chemical …, 1984 - ACS Publications
… Vinyl alcohol has been found to be a major product in very lowpressure pyrolysis of cyclobutanol or 3-thietanol diluted with excess argon. In the matrix spectra all but the CH stretching …
Number of citations: 67 pubs.acs.org
奈良部晋一, 刈込道徳, 葭田真昭, 戸田敬 - 日本化学会誌, 1996 - jlc.jst.go.jp
… Then, (3a) was treated with phenethylamine in DMSO to provide trans-2-phenyl-3-thietanol (4a) stereospecifically. … A plausible mechanism of the 3-thietanol formation is presented. …
Number of citations: 5 jlc.jst.go.jp
DC Dittmer, ME Christy, N Takashina… - The Journal of Organic …, 1971 - ACS Publications
… In the originaldescription2 of the synthesis of thiete sulfone (thiete 1,1-dioxide), the procedure for thepreparation of 3-thietanol 1,1-dioxide called for evaporation to dryness of the …
Number of citations: 6 pubs.acs.org
JF King, P Mayo, CL McIntosh, K Piers… - Canadian Journal of …, 1970 - cdnsciencepub.com
… The synthesis of thiete 1,l-dioxide (1) was first reported by Dittmer and Christy (5), but we found it convenient to prepare 1 from 3-thietanol 1,ldioxide (4a) which was readily available via …
Number of citations: 1 cdnsciencepub.com
M Karikomi, S Narabu, M Yoshida, T Toda - Chemistry letters, 1992 - journal.csj.jp
… Several 3-thietanol derivatives were synthesized in good yields by stereospecific reactions … In order to synthesize cis-3-thietanol derivatives (4), 1g was treated by a similar procedure as …
Number of citations: 2 www.journal.csj.jp
OP Nuretdinova, BA Arbuzov - Bulletin of the Academy of Sciences of the …, 1968 - Springer
… into 3-thietanol. Or else 3-thietanyl acetate is formed in the first stage by the reaction of thioepichlorohydrin with potassium acetate and subsequently hydrolyzed to 3-thietanol. …
Number of citations: 3 link.springer.com
BA Arbuzov, ON Nuretdinova, ID Neklesova… - Bulletin of the Academy …, 1971 - Springer
… While studying the reactions of 3-thietanol with the amides and acid chlorides of trivalent phosphorus acids [I] and the isomerization of the thioepoxide ring to the thietane ring [2] we …
Number of citations: 3 link.springer.com

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